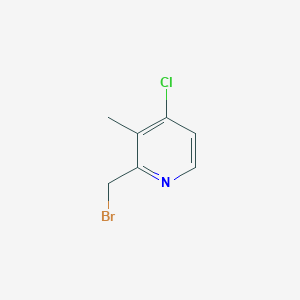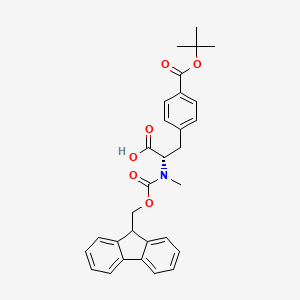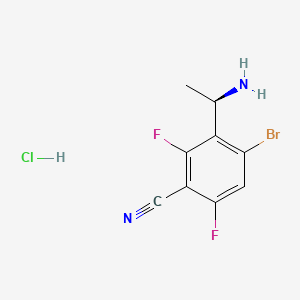
(R)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is a chemical compound with a complex structure that includes an aminoethyl group, bromine, and difluorobenzonitrile
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the aminoethyl group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the aminoethyl group, potentially leading to the formation of different functional groups.
Reduction: Reduction reactions can be used to alter the bromine or difluorobenzonitrile components.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce amines or other reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound can be used to study the effects of bromine and fluorine substitutions on biological activity. It may serve as a model compound for understanding the interactions between similar molecules and biological systems.
Medicine
In medicine, ®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride has potential applications in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific chemical properties. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group may interact with enzymes or receptors, while the bromine and fluorine atoms can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(1-Aminoethyl)benzonitrile hydrochloride: This compound lacks the bromine and fluorine substitutions, making it less reactive in certain contexts.
4-Bromophenyl 4-bromobenzoate: This compound has similar bromine substitutions but lacks the aminoethyl and difluorobenzonitrile components.
Other difluorobenzonitrile derivatives: These compounds may share some chemical properties but differ in their specific functional groups and reactivity.
Uniqueness
®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is unique due to its combination of aminoethyl, bromine, and difluorobenzonitrile groups. This combination provides a distinct set of chemical properties that can be leveraged in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H8BrClF2N2 |
|---|---|
Peso molecular |
297.53 g/mol |
Nombre IUPAC |
3-[(1R)-1-aminoethyl]-4-bromo-2,6-difluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C9H7BrF2N2.ClH/c1-4(14)8-6(10)2-7(11)5(3-13)9(8)12;/h2,4H,14H2,1H3;1H/t4-;/m1./s1 |
Clave InChI |
VQTNWBNSCQWISA-PGMHMLKASA-N |
SMILES isomérico |
C[C@H](C1=C(C=C(C(=C1F)C#N)F)Br)N.Cl |
SMILES canónico |
CC(C1=C(C=C(C(=C1F)C#N)F)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


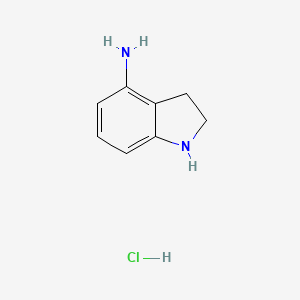


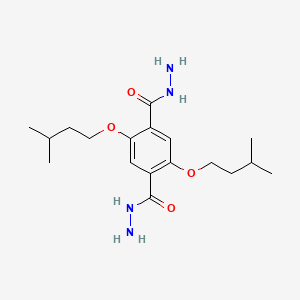

![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13652881.png)



![4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride](/img/structure/B13652917.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide](/img/structure/B13652918.png)

